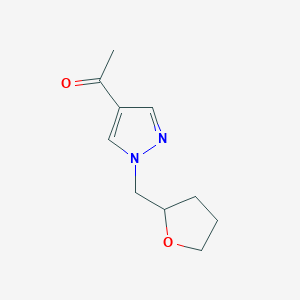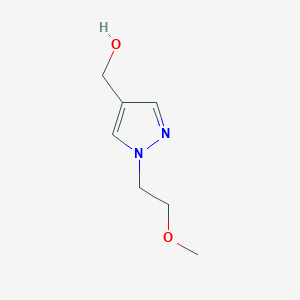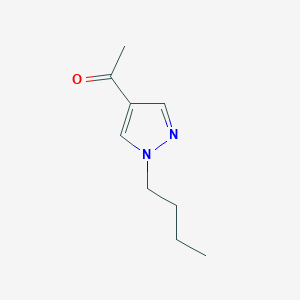![molecular formula C10H11ClN4 B1468066 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1247842-61-0](/img/structure/B1468066.png)
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Descripción general
Descripción
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazole derivatives are known to exhibit a wide range of biological activities and are found in many pharmacologically active compounds . They can interact with various biological targets, depending on their specific structure and functional groups.
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For triazole derivatives, they can act as inhibitors or activators of certain enzymes, interact with receptors, or interfere with essential biochemical processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target of action. Triazole derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities .
Propiedades
IUPAC Name |
[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRGOOVWHAZZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![{4-[(6-Methylpyridazin-3-yl)oxy]cyclohexyl}amine](/img/structure/B1467986.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)


![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)



![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)
